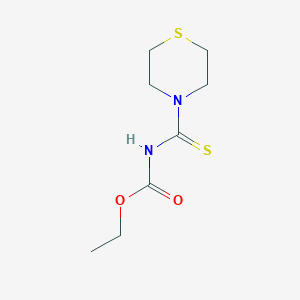
ethyl N-(thiomorpholine-4-carbothioyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(thiomorpholine-4-carbothioyl)carbamate is a chemical compound with the molecular formula C8H14N2O2S2. It is also known by other names such as ethyl (4-thiomorpholinylcarbonothioyl)carbamate and carbamic acid, N-(4-thiomorpholinylthioxomethyl)-, ethyl ester . This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms.
Vorbereitungsmethoden
The synthesis of ethyl N-(thiomorpholine-4-carbothioyl)carbamate typically involves the reaction of thiomorpholine with ethyl chloroformate in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction
Analyse Chemischer Reaktionen
Ethyl N-(thiomorpholine-4-carbothioyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(thiomorpholine-4-carbothioyl)carbamate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: This compound can be used in studies involving thiomorpholine derivatives and their biological activities.
Medicine: Research into potential therapeutic applications of thiomorpholine derivatives may involve this compound.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism of action of ethyl N-(thiomorpholine-4-carbothioyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The thiomorpholine ring and carbamate group can interact with specific sites on these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
Ethyl N-(thiomorpholine-4-carbothioyl)carbamate can be compared with other thiomorpholine derivatives, such as:
Ethyl N-(1,4-thiazinan-4-ylcarbothioyl)carbamate: Similar in structure but with different substituents on the thiomorpholine ring.
Carbamic acid, N-(4-thiomorpholinylthioxomethyl)-, ethyl ester: Another name for the same compound, highlighting its structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl N-(thiomorpholine-4-carbothioyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S2/c1-2-12-8(11)9-7(13)10-3-5-14-6-4-10/h2-6H2,1H3,(H,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHFAXXHDPWDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)N1CCSCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














